REACTION_CXSMILES
|
C([O:8][CH:9]1[CH2:14][O:13][CH:12]([C:15]([CH3:21])([CH3:20])[C:16]([O:18][CH3:19])=[O:17])[CH2:11][CH2:10]1)C1C=CC=CC=1>CO.[Pd]>[OH:8][CH:9]1[CH2:14][O:13][CH:12]([C:15]([CH3:21])([CH3:20])[C:16]([O:18][CH3:19])=[O:17])[CH2:11][CH2:10]1
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1CCC(OC1)C(C(=O)OC)(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
59.7 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was hydrogenated at 40 psi overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
OC1CCC(OC1)C(C(=O)OC)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 188 mg | |
YIELD: CALCULATEDPERCENTYIELD | 108.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |